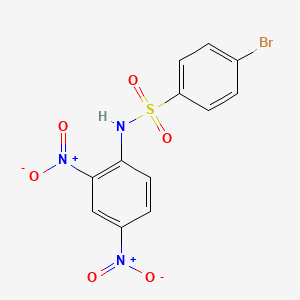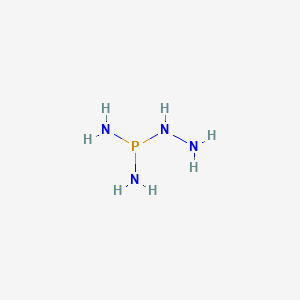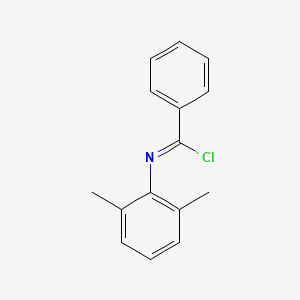
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- is an organic compound with the molecular formula C15H14ClN. It is a derivative of benzenecarboximidoyl chloride, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- can be synthesized through the reaction of 2,6-dimethylaniline with benzenecarboximidoyl chloride. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzenecarboximidic acid.
Reduction: It can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, ethanol
Bases: Triethylamine, sodium hydroxide
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Benzenecarboximidic Acid: Formed through hydrolysis.
Amine Derivative: Formed through reduction.
Applications De Recherche Scientifique
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbon atom bonded to the chlorine atom. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the methyl substitutions.
N-(2,6-Dimethylphenyl)chloroacetamide: A similar compound with a chloroacetamide group instead of the benzenecarboximidoyl group.
Uniqueness
The presence of the 2,6-dimethylphenyl group in benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- imparts unique steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from its parent compound and other similar derivatives .
Propriétés
Numéro CAS |
59387-01-8 |
|---|---|
Formule moléculaire |
C15H14ClN |
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C15H14ClN/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3 |
Clé InChI |
YDXNVBBJBQXDFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)
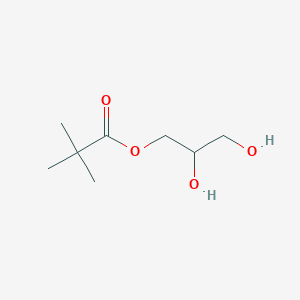

![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
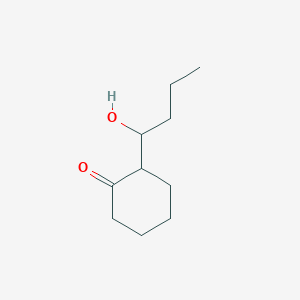
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
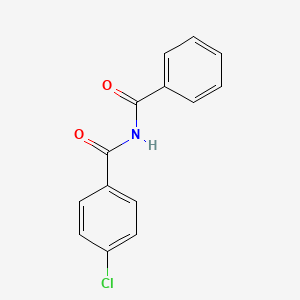
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
